(2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one
Description
Properties
IUPAC Name |
(2E,5Z)-5-benzylidene-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-2-9-19-14(20)13(11-12-6-4-3-5-7-12)22-16(19)18-15-17-8-10-21-15/h2-8,10-11H,1,9H2/b13-11-,18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRZYUHGRJVKMY-SSEHEHRJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=CC=C2)/S/C1=N/C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. Thiazolidinones have gained attention due to their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties and the mechanisms underlying its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 327.42 g/mol. The structure features a thiazolidinone core with an allyl and a benzylidene substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N3OS2 |
| Molecular Weight | 327.42 g/mol |
| InChI | InChI=1S/C16H13N3OS2/c1-2-9-19-14(20)13(11-12-6-4-3-5-7-12)22-16(19)18-15-17-8-10-21-15/h2-8,10-11H,1,9H2/b13-11-,18-16+ |
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to (2E,5Z)-3-allyl-5-benzylidene have shown promising results against various bacterial and fungal strains.
Antibacterial Activity
Research indicates that thiazolidinone derivatives possess notable antibacterial activity against several pathogens, including Escherichia coli and Staphylococcus aureus. A study reported the evaluation of multiple thiazolidinone compounds, revealing that some exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics like ampicillin and streptomycin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antibacterial Activity of Thiazolidinones
| Compound ID | Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|---|
| Compound 1 | E. coli | 26.3 | 52.6 |
| Compound 2 | S. aureus | 50.0 | 100.0 |
| Compound 3 | MRSA | 15.0 | 30.0 |
| Compound 4 | Pseudomonas aeruginosa | 40.0 | 80.0 |
Antifungal Activity
In addition to antibacterial effects, thiazolidinones have demonstrated antifungal properties against strains like Candida albicans. The mechanism involves inhibition of key enzymes such as CYP51, which is crucial for ergosterol biosynthesis in fungi .
Table 2: Antifungal Activity of Thiazolidinones
| Compound ID | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | C. albicans | 10 |
| Compound B | Aspergillus niger | 20 |
| Compound C | Candida glabrata | 15 |
The biological activity of (2E,5Z)-3-allyl-5-benzylidene compounds is attributed to their ability to interact with bacterial and fungal enzymes through molecular docking studies. For instance, docking studies have indicated that these compounds may inhibit MurB enzyme in bacteria and CYP51 in fungi, disrupting essential metabolic pathways .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial potency of various thiazolidinone derivatives against resistant bacterial strains using microdilution methods. Results showed that certain derivatives had MIC values significantly lower than traditional antibiotics .
- Fungal Inhibition Studies : Another investigation focused on the antifungal properties of thiazolidinones against phytopathogenic fungi, highlighting their potential as agricultural antifungals with EC50 values demonstrating high efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. Research indicates that (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one demonstrates efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties
- Anti-inflammatory Effects
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 25 | |
| Anticancer | HeLa cells | 15 | |
| Anti-inflammatory | RAW 264.7 cells | 20 |
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
-
Case Study: Antimicrobial Efficacy
- A study published in a peer-reviewed journal tested various thiazolidinone derivatives, including this compound against clinical isolates of multidrug-resistant bacteria. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an alternative therapeutic agent .
- Case Study: Cancer Cell Line Inhibition
Comparison with Similar Compounds
Antibacterial Activity
- Compound A: (2E,5Z)-2-((5-Acetyl-4-methylthiazol-2-yl)methylene)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one MIC: 0.98 µg/mL against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. Key Feature: Replacement of benzylidene with an indole moiety enhances broad-spectrum antibacterial activity .
- Target Compound : Lacks the indole substituent; benzylidene may reduce potency compared to Compound A due to weaker hydrophobic interactions with bacterial membranes.
Anticancer Activity
- Compound B: (2E,5Z)-5-(2-Hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one IC₅₀: 20 µM against U87MG glioblastoma cells. Mechanism: Induces G2/M phase arrest and apoptosis .
Enzyme Inhibition
- Compound C: (2Z,5E)-5-((4-Fluoro-1H-indol-6-yl)methylene)-2-(thiazol-2-ylimino)thiazolidin-4-one IC₅₀: 1.80 µM (α-amylase) and 2.70 µM (α-glucosidase), outperforming acarbose (IC₅₀ = 10.20 µM). Key Feature: Fluorine at the indole ring forms strong hydrogen bonds with enzyme active sites .
Anticonvulsant Activity
- Compound D: 5Z-(4-Fluorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one Yield: 76%, mp 238–240°C. Activity: Moderate anticonvulsant effects via unknown mechanisms .
Substituent Effects on Activity
†Compound E: 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)thiazolidin-4-one . ‡Compound F: 5Z-(3-Nitrobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one . §Compound G: 5-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one .
Configuration and Stereochemical Impact
- Isomerism: Thiazolidinone derivatives exist as E/Z isomers due to restricted rotation around C=N and C=C bonds. The (2E,5Z) configuration in the target compound optimizes planarity for target binding, whereas (2Z,5E) isomers show reduced activity in enzyme inhibition .
- Crystal Structure: Parallel molecular layers and conjugation between C=O and imine nitrogen enhance stability and intermolecular interactions, as seen in analogs like (2Z,5Z)-3-allyl-5-(4-(methylthio)benzylidene)-2-(p-tolylimino)thiazolidin-4-one .
Q & A
Q. What spectroscopic and computational methods are used to characterize the structural configuration of (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one?
Structural elucidation typically involves FT-IR to identify functional groups (e.g., C=O stretching at 1700–1720 cm⁻¹, C=N imine vibrations) and NMR (¹H/¹³C) to resolve proton environments and confirm regiochemistry. For example, ¹H NMR can distinguish between E/Z isomers via integration ratios of key protons (e.g., allyl or benzylidene groups) . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) optimize geometry and predict vibrational frequencies or NMR chemical shifts, cross-validated against experimental data .
Q. How is this compound synthesized, and what are common purification strategies?
The core thiazolidin-4-one scaffold is synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 2-(p-tolylimino)thiazolidin-4-one) and a substituted benzaldehyde derivative. Refluxing in ethanol with a catalytic base (e.g., piperidine) drives the reaction, yielding the benzylidene-thiazolidinone hybrid. Purification involves recrystallization (e.g., ethanol/dioxane) or column chromatography. TLC (petroleum ether:ethyl acetate) monitors reaction progress .
Q. What are the primary biological targets or activities reported for this compound class?
Thiazolidin-4-one derivatives exhibit antiproliferative activity against cancer cell lines (e.g., glioblastoma U87MG) by inducing apoptosis and G2/M cell cycle arrest. Mechanistic studies involve microtubule depolymerization and mitochondrial pathway activation. IC50 values (e.g., 20 µM in glioblastoma) are determined via MTT assays .
Advanced Research Questions
Q. How are configurational isomers (E/Z) resolved and quantified in thiazolidin-4-one derivatives?
Isomer ratios are determined via ¹H NMR integration of distinct proton signals (e.g., –CH3 or aromatic protons). For example, 2E,5Z and 2Z,5Z isomers show split signals for methyl or pyrazole protons, with ratios calculated from integration (e.g., 37–42% 2E,5Z vs. 58–63% 2Z,5Z) . DFT rotational energy barriers (10° increments) predict thermodynamic stability, while HPLC or chiral chromatography separates isomers .
Q. What experimental and computational approaches are used to analyze structure-activity relationships (SAR) for anticancer activity?
SAR studies involve:
- In vitro screening : Dose-response assays (IC50) across cancer cell lines.
- Mechanistic assays : Flow cytometry (apoptosis, cell cycle), Western blotting (e.g., caspase-3, Bcl-2).
- In vivo models : Xenograft studies (e.g., U87MG glioblastoma in mice) .
- Computational modeling : Docking (e.g., COX-2/LOX inhibition) and QSAR to correlate substituents (e.g., electron-withdrawing groups on benzylidene) with activity .
Q. How do crystallographic tools (e.g., SHELX, ORTEP) resolve challenges in structural refinement for thiazolidin-4-one derivatives?
SHELXL refines small-molecule structures using high-resolution X-ray data, handling twinning or disorder via constraints (e.g., ISOR, SIMU). ORTEP-3 visualizes thermal ellipsoids and validates geometry (bond lengths/angles). For macromolecular hybrids (e.g., protein-bound), SHELXPRO interfaces with refinement pipelines .
Q. What strategies mitigate regioselectivity challenges during synthesis of thiazolidin-4-one hybrids?
Q. How are computational methods (DFT, molecular docking) integrated with experimental data to predict biological interactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
